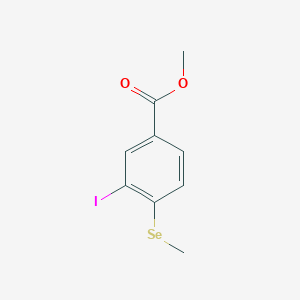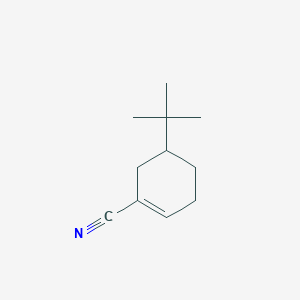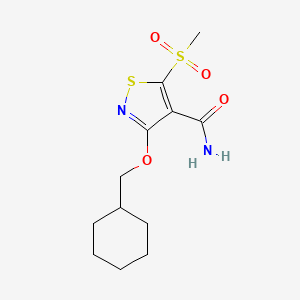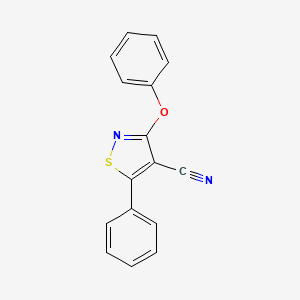
(6-Oxocyclohex-3-en-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido (6-oxociclohex-3-en-1-il)acético es un compuesto químico con una fórmula molecular de C8H10O3. Se caracteriza por un anillo de ciclohexeno con un grupo cetona en la posición 6 y un grupo ácido acético unido a la posición 1.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido (6-oxociclohex-3-en-1-il)acético se puede lograr mediante varios métodos. Un enfoque común implica la ciclización de precursores apropiados en condiciones ácidas o básicas. Por ejemplo, la reacción de ciclohexanona con anhídrido acético en presencia de un catalizador puede producir el producto deseado. Otro método involucra el uso de 4-dimetilaminopiridina (DMAP) como catalizador para facilitar la reordenación de ésteres enólicos a la molécula tricetónica final .
Métodos de producción industrial
La producción industrial del ácido (6-oxociclohex-3-en-1-il)acético típicamente involucra la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido (6-oxociclohex-3-en-1-il)acético experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar ácidos carboxílicos o cetonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo cetona en un alcohol.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, donde el grupo ácido acético es reemplazado por otros grupos funcionales.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio (KMnO4) para la oxidación, agentes reductores como el borohidruro de sodio (NaBH4) para la reducción y nucleófilos como las aminas para las reacciones de sustitución. Las condiciones de reacción típicamente involucran temperaturas y niveles de pH controlados para asegurar transformaciones selectivas y eficientes.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación del ácido (6-oxociclohex-3-en-1-il)acético puede producir derivados de ciclohexano-1,3-diona, mientras que la reducción puede producir derivados de ciclohexanol.
Aplicaciones Científicas De Investigación
El ácido (6-oxociclohex-3-en-1-il)acético tiene varias aplicaciones de investigación científica:
Química: Sirve como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en la síntesis orgánica.
Biología: El compuesto se utiliza en el estudio de reacciones catalizadas por enzimas y vías metabólicas.
Industria: El compuesto se utiliza en la producción de herbicidas y otros agroquímicos.
Mecanismo De Acción
El mecanismo de acción del ácido (6-oxociclohex-3-en-1-il)acético involucra su interacción con objetivos moleculares y vías específicas. Por ejemplo, puede actuar como un donador de óxido nítrico, liberando óxido nítrico en presencia de glutatión (GSH) y glutatión S-transferasa (GSTπ). Esta actividad puede conducir a efectos antiproliferativos y antimetastásicos, lo que la convierte en un candidato potencial para la terapia del cáncer .
Comparación Con Compuestos Similares
Compuestos similares
Derivados de ciclohexano-1,3-diona: Estos compuestos comparten una estructura similar de anillo de ciclohexano y se utilizan en la síntesis de herbicidas.
Derivados de indol: El ácido indol-3-acético es una hormona vegetal con una estructura relacionada con el ácido (6-oxociclohex-3-en-1-il)acético.
Singularidad
El ácido (6-oxociclohex-3-en-1-il)acético es único debido a sus características estructurales específicas, como la presencia de un grupo cetona y un grupo ácido acético. Esta doble funcionalidad le permite participar en una amplia gama de reacciones químicas y lo convierte en un intermedio versátil en la síntesis orgánica.
Propiedades
Número CAS |
503177-31-9 |
|---|---|
Fórmula molecular |
C8H10O3 |
Peso molecular |
154.16 g/mol |
Nombre IUPAC |
2-(6-oxocyclohex-3-en-1-yl)acetic acid |
InChI |
InChI=1S/C8H10O3/c9-7-4-2-1-3-6(7)5-8(10)11/h1-2,6H,3-5H2,(H,10,11) |
Clave InChI |
YGRIPJFZZNDALK-UHFFFAOYSA-N |
SMILES canónico |
C1C=CCC(=O)C1CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-3-(3-phenoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12592278.png)

![2-{[5-(2-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12592284.png)


![1H-1,2,4-Triazole, 3,5-bis(1-methylethyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12592305.png)

![1-[3-(4-Fluorophenyl)-3-oxopropyl]piperidin-4-one](/img/structure/B12592313.png)
![N-[3-(Benzyloxy)phenyl]-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine](/img/structure/B12592325.png)


![1,3-Bis(4-methylphenyl)naphtho[2,3-C]thiophene](/img/structure/B12592351.png)
![2-{[(4-Chloropyridin-2-yl)methyl]sulfanyl}-1,3-benzoxazole](/img/structure/B12592355.png)

